4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine
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Overview
Description
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Preparation Methods
The synthesis of 4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine involves multiple steps and specific reaction conditions. One common synthetic route includes the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is typically refluxed for several hours and monitored using thin-layer chromatography (TLC) to ensure completion . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, and they can be further analyzed using techniques like NMR and mass spectrometry.
Scientific Research Applications
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like acetylcholinesterase, which plays a crucial role in the cholinergic nervous system . The compound’s ability to bind to these targets and modulate their activity underlies its biological effects.
Comparison with Similar Compounds
4-[3-(2-Pyridinyl)-1h-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine can be compared with other similar compounds, such as:
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound also features a pyrazole and pyridine ring but differs in its substituents.
2,4,6-tri(1H-pyrazol-4-yl)pyridine: Another similar compound with multiple pyrazole rings attached to a pyridine core. The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications.
Properties
CAS No. |
452342-81-3 |
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Molecular Formula |
C24H23N5 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-(5-pyridin-2-yl-1H-pyrazol-4-yl)-2-[4-(pyrrolidin-1-ylmethyl)phenyl]pyridine |
InChI |
InChI=1S/C24H23N5/c1-2-11-25-22(5-1)24-21(16-27-28-24)20-10-12-26-23(15-20)19-8-6-18(7-9-19)17-29-13-3-4-14-29/h1-2,5-12,15-16H,3-4,13-14,17H2,(H,27,28) |
InChI Key |
AHUVEZQNQVASMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C3=NC=CC(=C3)C4=C(NN=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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